molecular formula C41H61N11O10S B1585802 Tyr-gly-gly-phe-met-arg-gly-leu CAS No. 80501-44-6

Tyr-gly-gly-phe-met-arg-gly-leu

カタログ番号: B1585802
CAS番号: 80501-44-6
分子量: 900.1 g/mol
InChIキー: NVWLPCPCSZOUCO-XDIGFQIYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound Tyr-gly-gly-phe-met-arg-gly-leu is a peptide sequence that belongs to the class of opioid peptides known as enkephalins. Enkephalins are endogenous peptides that exhibit morphine-like properties and play a crucial role in modulating pain and emotion in the body. This specific sequence is a variant of enkephalins, which are naturally occurring in the brain and other tissues.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of peptides like Tyr-gly-gly-phe-met-arg-gly-leu typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, usually protected at the amino group, is attached to the resin.

    Deprotection: The protecting group on the amino group is removed to allow the next amino acid to couple.

    Coupling: The next amino acid, also protected at the amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is synthesized.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in industrial settings.

化学反応の分析

Oxidation Reactions

The methionine (Met) residue at position 5 is highly susceptible to oxidation. Under oxidative conditions, Met undergoes conversion to methionine sulfoxide (Met(O)) or methionine sulfone (Met(O₂)) (Fig. 1).

Key Findings:

  • Reagents : Hydrogen peroxide (H₂O₂) or performic acid induces oxidation.

  • Impact : Oxidation reduces opioid receptor binding affinity. For example, oxidized YGGFMRGL showed 3–5× lower potency in μ- and δ-opioid receptor assays compared to the native peptide .

  • Stability : Storage under inert atmospheres (-20°C, dry) minimizes oxidation .

Table 1 : Oxidation of YGGFMRGL

Oxidizing AgentProductEffect on BioactivityReference
H₂O₂Met(O)Reduced μ/δ binding
Performic acidMet(O₂)Loss of activity

Enzymatic Cleavage

YGGFMRGL undergoes site-specific proteolysis due to its arginine (Arg) and leucine (Leu) residues:

Trypsin-Mediated Hydrolysis

Trypsin cleaves at the C-terminal side of Arg⁶, yielding two fragments:

  • Fragment 1 : Tyr-Gly-Gly-Phe-Met-Arg (YGGFMR)

  • Fragment 2 : Gly-Leu (GL)

Experimental Data :

  • Digestion of bovine adrenal-derived YGGFMRGL with trypsin confirmed cleavage at Arg⁶, validated by MALDI-TOF MS .

Carboxypeptidase Y Digestion

Carboxypeptidase Y sequentially removes C-terminal residues (Leu⁸ → Gly⁷ → Arg⁶), producing intermediates like YGGFMRG and YGGFMR .

Hydrolysis and Stability

The peptide’s stability varies with pH and temperature:

Acid/Base Hydrolysis

  • Acidic Conditions (pH < 3) : Backbone cleavage at Asp/Gly residues and deamidation of Arg .

  • Alkaline Conditions (pH > 9) : Methionine oxidation accelerates, and peptide bonds hydrolyze .

Table 2 : Stability of YGGFMRGL

ConditionHalf-LifeMajor Degradation PathwayReference
pH 2.0, 25°C48 hrsBackbone hydrolysis
pH 9.0, 37°C12 hrsMet oxidation
Neutral pH, 4°C>7 daysMinimal degradation

Synthetic Modifications

YGGFMRGL’s sequence has been modified to study structure-activity relationships:

Amino Acid Substitutions

  • Ala³ (Gly → Ala) : Increased conformational rigidity but reduced receptor affinity .

  • D-Ala² (Gly → D-Ala) : Enhanced enzymatic stability and prolonged analgesic effects .

Phosphorylation

Phosphorylation of Ser/Thr residues (e.g., pSer in analogs) alters solubility and receptor interaction .

Conformational Analysis

Theoretical studies predict 14 low-energy conformers for YGGFMRGL, influenced by solvent and pH . Key observations:

  • Physiological pH : Dominant conformers adopt β-turn structures around Phe⁴–Met⁵ .

  • Methionine Oxidation : Disrupts hydrophobic interactions, destabilizing the bioactive conformation .

Interaction with Supramolecular Hosts

YGGFMRGL binds cucurbit uril (CB ) via Phe⁴ and Met⁵, with a binding constant of K=4.4×104M1K = 4.4 \times 10^4 \, \text{M}^{-1} . This interaction is pH-dependent and modulates peptide stability.

Reduction Reactions

While YGGFMRGL lacks disulfide bonds, reducing agents like DTT or TCEP are used in synthesis to protect thiol-containing analogs.

科学的研究の応用

Chemistry

  • Peptide Synthesis : YGGFMARG serves as a model compound for studying peptide synthesis techniques, particularly solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to create complex peptides.

Biology

  • Neurotransmission Studies : Research indicates that YGGFMARG plays a significant role in neurotransmission and pain modulation. Its structure allows it to interact with opioid receptors, influencing pain perception and emotional responses.

Medicine

  • Therapeutic Potential : The compound has been explored for therapeutic applications in pain management and addiction treatment due to its morphine-like properties. Studies suggest that it may help alleviate chronic pain and reduce opioid dependence .

Industry

  • Drug Development : YGGFMARG is utilized in the development of peptide-based drugs and diagnostic tools, particularly in the pharmaceutical industry where its unique properties can be harnessed for innovative treatments.

Pain Management

A study conducted on patients with chronic pain indicated that YGGFMARG showed significant analgesic effects comparable to traditional opioids but with a lower risk of addiction. The research demonstrated its efficacy in reducing pain scores while minimizing side effects associated with long-term opioid use .

Addiction Treatment

In preclinical trials, YGGFMARG was investigated for its potential to mitigate withdrawal symptoms in opioid-dependent subjects. Results showed that administration of the peptide could reduce cravings and withdrawal severity, suggesting a promising avenue for developing non-addictive alternatives for opioid addiction treatment.

作用機序

The mechanism of action of Tyr-gly-gly-phe-met-arg-gly-leu involves binding to opioid receptors in the nervous system. These receptors are G-protein-coupled receptors that mediate the effects of endogenous opioids. Upon binding, the peptide activates the receptor, leading to the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and subsequent modulation of ion channels. This results in decreased neuronal excitability and reduced perception of pain.

類似化合物との比較

Similar Compounds

    Methionine-enkephalin (Tyr-gly-gly-phe-met): Another enkephalin with a similar sequence but lacking the additional arginine and leucine residues.

    Leucine-enkephalin (Tyr-gly-gly-phe-leu): Similar to methionine-enkephalin but with leucine instead of methionine.

    Dynorphin: A longer opioid peptide with a similar N-terminal sequence.

Uniqueness

Tyr-gly-gly-phe-met-arg-gly-leu is unique due to the presence of arginine and leucine residues, which may influence its binding affinity and specificity for different opioid receptors. This sequence variation can result in distinct pharmacological properties compared to other enkephalins.

生物活性

Tyr-Gly-Gly-Phe-Met-Arg-Gly-Leu (YGGFMARG) is a heptapeptide that has garnered attention for its potential biological activities, particularly in the context of neuropeptide signaling and opioid activity. This article examines the biological activity of YGGFMARG, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

YGGFMARG is composed of the following amino acids:

  • Tyrosine (Tyr)
  • Glycine (Gly)
  • Phenylalanine (Phe)
  • Methionine (Met)
  • Arginine (Arg)
  • Glycine (Gly)
  • Leucine (Leu)

The molecular formula for YGGFMARG is C36H50N8O10SC_{36}H_{50}N_8O_{10}S, with a molecular weight of 786.89 g/mol .

Biological Activity Overview

YGGFMARG exhibits various biological activities, primarily linked to its role as an endogenous opioid peptide. The following sections highlight the key findings related to its biological effects.

1. Opioid Activity

YGGFMARG is structurally related to enkephalins, which are known for their analgesic properties. Research indicates that peptides like YGGFMARG can bind to opioid receptors, thereby exerting pain-relieving effects similar to morphine .

2. Neurotransmission Modulation

Studies have shown that YGGFMARG influences neurotransmitter release and synaptic plasticity. It plays a role in modulating the release of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and pain perception .

Case Study 1: Analgesic Effects in Animal Models

A study conducted on rat models demonstrated that administration of YGGFMARG resulted in significant analgesic effects comparable to traditional opioids. The results indicated a dose-dependent response, with higher concentrations leading to greater pain relief .

Dose (mg/kg)Pain Relief (%)
0.520
1.040
2.070

Case Study 2: Neurotransmitter Release

In vitro experiments using hippocampal slices showed that YGGFMARG enhanced the release of serotonin by approximately 30% compared to control samples. This suggests its potential role in modulating mood and anxiety .

The mechanism by which YGGFMARG exerts its biological effects involves binding to specific opioid receptors, primarily the mu-opioid receptor (MOR). This interaction leads to downstream signaling pathways that modulate neuronal excitability and neurotransmitter release.

特性

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H61N11O10S/c1-24(2)18-32(40(61)62)50-35(56)23-48-37(58)29(10-7-16-45-41(43)44)51-38(59)30(15-17-63-3)52-39(60)31(20-25-8-5-4-6-9-25)49-34(55)22-46-33(54)21-47-36(57)28(42)19-26-11-13-27(53)14-12-26/h4-6,8-9,11-14,24,28-32,53H,7,10,15-23,42H2,1-3H3,(H,46,54)(H,47,57)(H,48,58)(H,49,55)(H,50,56)(H,51,59)(H,52,60)(H,61,62)(H4,43,44,45)/t28-,29-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWLPCPCSZOUCO-XDIGFQIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H61N11O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

900.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80501-44-6
Record name Enkephalin-met, arg(6)-gly(7)-leu(8)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080501446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tyr-gly-gly-phe-met-arg-gly-leu
Reactant of Route 2
Tyr-gly-gly-phe-met-arg-gly-leu
Reactant of Route 3
Tyr-gly-gly-phe-met-arg-gly-leu
Reactant of Route 4
Tyr-gly-gly-phe-met-arg-gly-leu
Reactant of Route 5
Tyr-gly-gly-phe-met-arg-gly-leu
Reactant of Route 6
Tyr-gly-gly-phe-met-arg-gly-leu

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。